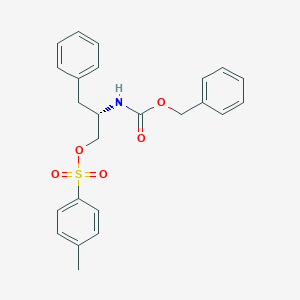

Z-L-phenylalaninol O-(p-toluenesulfonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

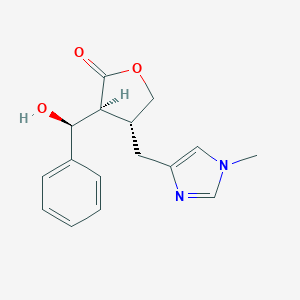

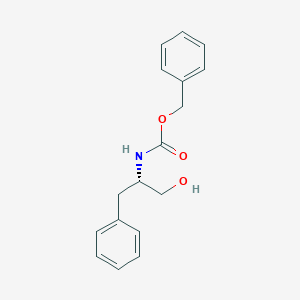

Z-L-phenylalaninol O-(p-toluenesulfonate) is a chemical compound used in the synthesis of biochemically active compounds . It is a building block for the synthesis of HIV protease inhibitors .

Synthesis Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) is employed in the synthesis of biochemically active compounds . It is used as a building block for the synthesis of HIV protease inhibitors .Molecular Structure Analysis

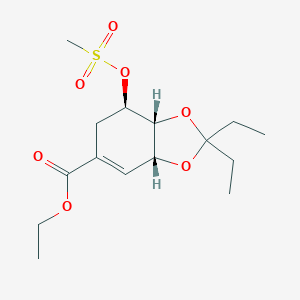

The Z-L-phenylalaninol O-(p-toluenesulfonate) molecule contains a total of 58 bonds . There are 33 non-H bonds, 21 multiple bonds, 10 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) is used in the synthesis of biochemically active compounds . It is a building block for the synthesis of HIV protease inhibitors .Physical And Chemical Properties Analysis

Z-L-phenylalaninol O-(p-toluenesulfonate) has a molecular weight of 439.52 . It has a molecular formula of C24H25NO5S . The molecule contains a total of 56 atoms; 25 Hydrogen atoms, 24 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications

Biodegradable Polymers

A study by Deng et al. (2009) focused on the synthesis of biodegradable poly(ester amide)s (PEAs) with pendant amine groups, using L-phenylalanine and L-lysine. These PEAs showed potential in biomedical applications due to their ability to support the proliferation of bovine aortic endothelial cells. This research opens avenues for developing new materials for medical implants and drug delivery systems (Deng, Wu, Reinhart-King, & Chu, 2009).

Crystallography

The crystal structure analysis of glycyl-L-phenylalanine p-toluenesulfonate, conducted by Veen and Low (1972), provides insights into the molecular conformation and interactions within the crystal lattice. This research is fundamental in understanding the physicochemical properties of similar compounds, potentially guiding the design of new drugs and materials (Veen & Low, 1972).

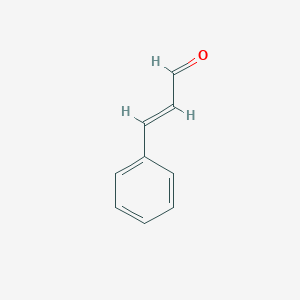

Enzymatic Synthesis

Research on recombinant Zea mays phenylalanine ammonia-lyase (ZmPAL2) by Zang et al. (2015) explored its application in converting L-phenylalanine to trans-cinnamic acid, a precursor for various aromatic compounds. This enzyme's efficiency in biosynthesis demonstrates its potential for sustainable chemical production processes (Zang, Jiang, Cong, Zheng, & Ouyang, 2015).

Synthesis of Bioactive Compounds

Back and Nakajima (2000) developed a method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines from the methyl esters of L-phenylalanine and L-methionine. This approach has implications for producing complex organic molecules, including natural products and potential pharmaceuticals (Back & Nakajima, 2000).

Structural Studies

Aguilar-Castro et al. (2003, 2004) conducted structural studies on N-(p-toluenesulfonyl)amino acid o-phenolamides, elucidating their conformation and interactions through NMR spectroscopy and X-ray crystallography. These findings contribute to the understanding of molecular interactions that can inform drug design and synthetic strategies (Aguilar-Castro, Tlahuextl, Tapia-Benavides, & Tlahuext, 2003); (Aguilar-Castro, Tlahuextl, Tapia-Benavides, & Alvarado-Rodríguez, 2004).

properties

IUPAC Name |

[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNSMYTMZUXLZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583347 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-phenylalaninol O-(p-toluenesulfonate) | |

CAS RN |

194935-55-2 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)